molecular formula C29H30ClNO6 B303688 3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B303688
M. Wt: 524 g/mol
InChI Key: DWYWRKDKKQSIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps involve the esterification of the carboxylate groups to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and alkyl halides (e.g., CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-(5-(5-chloro-2-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diethyl 4-(5-(4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diethyl 4-(5-(2-ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity

Properties

Molecular Formula

C29H30ClNO6

Molecular Weight

524 g/mol

IUPAC Name

diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H30ClNO6/c1-5-36-28(33)23-16(3)31-21-15-19(17-11-8-10-14-22(17)35-4)25(29(34)37-6-2)27(32)26(21)24(23)18-12-7-9-13-20(18)30/h7-14,19,24-25,31H,5-6,15H2,1-4H3

InChI Key

DWYWRKDKKQSIKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3Cl)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3Cl)C4=CC=CC=C4OC

Origin of Product

United States

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